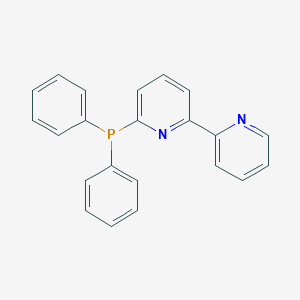

6-Diphenylphosphino-2,2'-bipyridine

Description

Evolution of Bipyridine and Phosphine (B1218219) Ligands

2,2'-Bipyridine (B1663995) (bpy) , first synthesized in 1888, has become one of the most ubiquitous ligands in coordination chemistry. nih.gov Its utility stems from its ability to form stable chelate rings with a wide array of metal ions through its two nitrogen donor atoms. nih.govalfachemic.com Complexes of 2,2'-bipyridine have been instrumental in advancing our understanding of fundamental concepts such as the thermodynamics and kinetics of metal complexation, as well as the photophysical and electrochemical properties of the resulting compounds. nih.gov The planar structure of the bipyridine unit facilitates electron delocalization, leading to distinctive optical and redox characteristics in its metal complexes. wikipedia.org Over the years, numerous derivatives of 2,2'-bipyridine have been synthesized, with substituents added to tune the steric and electronic properties of the ligand and, consequently, the reactivity and function of the metal complex. wikipedia.org

Phosphine ligands (PR₃) , organophosphorus compounds with a phosphorus atom bonded to organic groups, have been a cornerstone of organometallic chemistry and homogeneous catalysis since the mid-20th century. numberanalytics.comwikipedia.org The discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in the 1960s was a landmark event that showcased the immense potential of phosphine ligands in catalytic processes like hydrogenation. numberanalytics.com The key to their success lies in their tunable nature; by varying the organic substituents (R), one can precisely control the electronic (σ-donating and π-accepting) and steric (cone angle) properties of the ligand. numberanalytics.comcfmot.de This adaptability allows for the fine-tuning of the reactivity and selectivity of metal catalysts in a vast range of reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, hydroformylation, and Buchwald-Hartwig amination. numberanalytics.comcfmot.denih.gov

Significance of Hybrid Bipyridine-Phosphine Ligands

The strategic combination of bipyridine and phosphine moieties into a single molecular framework gives rise to hybrid ligands with unique and advantageous properties. These ligands are "hemilabile," meaning they contain both a strongly coordinating group (the bipyridine nitrogens) and a group that can potentially dissociate and re-associate (the phosphine phosphorus). This characteristic can be crucial in catalytic cycles, allowing for the creation of vacant coordination sites on the metal center to facilitate substrate binding and product release.

The distinct electronic nature of the nitrogen and phosphorus donors—the hard N-donor and the soft P-donor—allows these ligands to stabilize a variety of metal oxidation states and geometries. The bipyridine unit can act as an electron sink through its π-system, while the phosphine group is a strong σ-donor. mdpi.com This electronic synergy can lead to novel reactivity and catalytic activity that is not achievable with either ligand type alone. The development of such hybrid systems has opened new avenues in catalyst design, enabling more efficient and selective chemical transformations. nih.gov

Research Trajectories of 6-Diphenylphosphino-2,2'-bipyridine

This compound, often abbreviated as PPh₂-bpy, is a prime example of a hybrid bipyridine-phosphine ligand. Its synthesis typically involves the reaction of a functionalized bipyridine precursor with a diphenylphosphine (B32561) source. One reported method involves a three-step process starting from 6-methyl-2,2'-bipyridine. rsc.org

The coordination chemistry of this compound is diverse. It can act as a bidentate ligand, coordinating through the two nitrogen atoms of the bipyridine unit, or as a tridentate P,N,N-ligand. For instance, its reaction with certain ruthenium carbonyl chlorides results in complexes where the ligand binds in a meridional tridentate fashion. rsc.org The uncoordinated phosphine group in bidentate complexes remains available for further reactions, a property that has been exploited for late-stage ligand functionalization. rsc.org For example, a Staudinger reaction can be performed on a pre-formed iron complex of a related bis(diphenylphosphino)bipyridine ligand to introduce new functional groups. rsc.org

In the realm of catalysis, this compound and its derivatives have shown promise. The combination of the robust bipyridine scaffold and the electronically tunable phosphine group makes these ligands attractive for a variety of catalytic applications. For example, dinuclear nickel complexes incorporating a related phosphine-bipyridyl ligand have been investigated as catalysts for the electrochemical reduction of carbon dioxide, inspired by the bimetallic synergy observed in natural enzyme systems. nih.gov The specific structure of this compound allows for the creation of well-defined catalytic pockets around a metal center, influencing the selectivity of the catalyzed reaction.

Table 1: Representative Catalytic Applications of Bipyridine-Phosphine Ligands This table is interactive. Click on the headers to sort the data.

| Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Dinuclear Nickel with phosphine-bipyridyl ligand | CO₂ Reduction | Bimetallic synergy enables three-electron reduction at a lower potential. | nih.gov |

| Ruthenium with 6-(2-Diphenylphosphinoethyl)-2,2′-bipyridine | CO₂ Reduction | Exhibits electrocatalytic activity for the formation of carbon monoxide. | rsc.org |

| Copper with 4,6-disubstituted 2,2′-bipyridine and phosphine | Chlorotrifluoromethylation | Efficient photoredox catalysis with a broad substrate scope. | acs.org |

| Palladium with diarylvinylphosphines | Buchwald-Hartwig Amination | Ligand design influences catalyst effectiveness for C-N bond formation. | scispace.com |

Structure

3D Structure

Properties

CAS No. |

152194-39-3 |

|---|---|

Molecular Formula |

C22H17N2P |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

diphenyl-(6-pyridin-2-ylpyridin-2-yl)phosphane |

InChI |

InChI=1S/C22H17N2P/c1-3-10-18(11-4-1)25(19-12-5-2-6-13-19)22-16-9-15-21(24-22)20-14-7-8-17-23-20/h1-17H |

InChI Key |

YNLXNWOMYAIZNK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4 |

Synonyms |

6-DIPHENYLPHOSPHINO-2,2'-BIPYRIDINE |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Regioselective Functionalization Approaches for 2,2'-Bipyridine (B1663995) Precursors

Achieving substitution at a single, specific position on the 2,2'-bipyridine skeleton is paramount for creating unsymmetrically substituted ligands. The inherent symmetry of the starting material necessitates a controlled approach to differentiate the two pyridine (B92270) rings and their respective positions. Key strategies involve the temporary modification of one of the nitrogen atoms, which alters the electronic properties of the ring system and directs subsequent reactions to a specific carbon atom.

A well-established method for activating the 2,2'-bipyridine core towards nucleophilic attack is through mono N-oxidation. The introduction of an N-oxide functionality significantly alters the electron distribution within the pyridine ring, making the α-positions (C2 and C6) susceptible to substitution.

The reaction of 2,2'-bipyridine with a controlled amount of an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA), yields 2,2'-bipyridine-N-oxide. This intermediate can then undergo a Reissert-Henze type reaction. Treatment of the N-oxide with an acylating agent, like dimethylcarbamoyl chloride, in the presence of a cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide, leads to the regioselective introduction of a cyano group at the 6-position. This pathway provides a route to 6-cyano-2,2'-bipyridine, which can be a precursor for other functional groups. For instance, hydrolysis of the cyano group can yield 6-carboxy-2,2'-bipyridine.

| Precursor | Reagent 1 | Reagent 2 | Product | Ref. |

| 2,2'-Bipyridine-N-oxide | Dimethylcarbamoyl Chloride | TMSCN | 6-Cyano-2,2'-bipyridine | |

| 2,2'-Bipyridine-N-oxide | Acylating Agent | KCN | 6-Cyano-2,2'-bipyridine |

An alternative activation strategy involves the mono-N-methylation of 2,2'-bipyridine. This creates a positively charged pyridinium salt, which strongly activates the methylated ring for nucleophilic substitution. This approach has been successfully employed to synthesize 6-bromo-2,2'-bipyridine.

The initial methylation of 2,2'-bipyridine with an agent like methyl iodide produces N-methyl-2,2'-bipyridinium iodide. This intermediate is then subjected to a halogenating agent. The exact mechanism involves the activation of the 6-position, facilitating the displacement of a hydride ion by a bromide. This method provides a reliable route to 6-bromo-2,2'-bipyridine, a key intermediate for the synthesis of 6-Diphenylphosphino-2,2'-bipyridine.

The synthesis of alkyl- and cyano-substituted bipyridines serves as a foundational step for creating a diverse range of ligands. Metal-catalyzed cross-coupling reactions are particularly effective for this purpose.

The Negishi cross-coupling reaction, for example, is a powerful tool for creating C-C bonds. This method has been used to efficiently synthesize 4-, 5-, and 6-methyl-2,2'-bipyridines in high yields. The reaction typically involves the coupling of a pyridyl zinc reagent with a halogenated pyridine (or a pyridyl triflate) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. This approach demonstrates good tolerance for various functional groups.

Similarly, cyano-substituted bipyridines can be prepared through the functionalization of N-oxides as described previously, or via cross-coupling reactions employing a cyanide source. These substituted bipyridines, particularly 6-halo-2,2'-bipyridines, are the direct precursors for the final phosphination step.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product Example |

| Negishi | Pyridyl zinc halide | Halopyridine | Pd(0) complex | Methyl-2,2'-bipyridine |

| Stille | Stannylpyridine | Bromopyridine | PdCl₂(PPh₃)₂ | Substituted 2,2'-bipyridine |

Direct Synthesis of this compound

The final step in the synthesis of the target compound involves the introduction of the diphenylphosphino group onto the bipyridine scaffold. This is typically achieved via a nucleophilic substitution or a related coupling reaction using a 6-halo-2,2'-bipyridine intermediate.

The most common and direct route to this compound involves the reaction of a 6-halo-2,2'-bipyridine with a diphenylphosphide reagent. While both 6-chloro- and 6-bromo-2,2'-bipyridine can be used, the bromo-derivative is often preferred due to the greater reactivity of the C-Br bond.

A standard procedure involves the in situ generation of lithium diphenylphosphide (LiPPh₂) from the reaction of n-butyllithium with diphenylphosphine (B32561) in an inert solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The 6-bromo-2,2'-bipyridine is then added to this solution, and the reaction mixture is allowed to warm to room temperature. The lithium diphenylphosphide acts as a potent nucleophile, displacing the halide to form the desired C-P bond. The reaction is quenched, typically with water or an ammonium chloride solution, followed by extraction and purification.

Synthetic Scheme:

Generation of Lithium Diphenylphosphide: HPPh₂ + n-BuLi → LiPPh₂ + Butane (in THF at -78 °C)

Nucleophilic Substitution: 6-Bromo-2,2'-bipyridine + LiPPh₂ → this compound + LiBr (in THF, warming from -78 °C to room temperature)

The yield of this compound from the reaction of 6-bromo-2,2'-bipyridine with lithium diphenylphosphide is typically high, with reported yields often in the range of 80-90%.

Purity is critical for the ligand's application in coordination chemistry. The crude product is generally purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as a mixture of dichloromethane (B109758) and hexane. The purity of the final product is confirmed by standard analytical techniques, including ¹H and ³¹P NMR spectroscopy and mass spectrometry. The ³¹P NMR spectrum is particularly diagnostic, showing a characteristic singlet for the diphenylphosphino group.

| Precursor | Phosphinating Agent | Typical Yield | Purification Method |

| 6-Bromo-2,2'-bipyridine | Lithium Diphenylphosphide | 80-90% | Column Chromatography / Recrystallization |

Related Synthetic Strategies for Bipyridine-Phosphine Scaffolds

The creation of bipyridine-phosphine ligands relies on robust methods for assembling the heterocyclic core. Key strategies include phosphorus-mediated carbon-carbon bond formation, transition metal-catalyzed cycloadditions, and palladium-catalyzed cross-coupling reactions.

Phosphorus-Mediated Carbon-Carbon Bond Formation

While many syntheses focus on forming the carbon-phosphorus (C-P) bond late in the sequence, organophosphorus chemistry also offers pathways to mediate the carbon-carbon (C-C) bonds necessary for building the heterocyclic scaffold itself. Nucleophilic phosphine (B1218219) catalysis, in particular, can initiate reactions that lead to the formation of cyclic structures.

In this type of catalysis, a tertiary phosphine adds to an electron-deficient multiple bond, such as in an allene or alkyne, to generate a reactive zwitterionic intermediate. acs.org This intermediate can then participate in a variety of annulation reactions where new C-C bonds are formed. For instance, the phosphine-generated zwitterion can react with molecules containing both an electrophilic and a nucleophilic site to construct a ring system. acs.org While not a direct, single-step synthesis for this compound, these phosphorus-catalyzed annulation strategies represent a valid approach for constructing substituted pyridine rings, which can serve as precursors to the final bipyridine scaffold. The phosphine acts as a catalyst to mediate the crucial C-C bond-forming steps that define the heterocyclic core.

Transition Metal-Catalyzed Alkyne/Nitrile Cycloaddition

A highly efficient and atom-economical route to substituted pyridines and bipyridines is the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals. clockss.orgresearchgate.net This method involves the coupling of two alkyne molecules and one nitrile molecule to form a pyridine ring. The synthesis of a 2,2'-bipyridine can be achieved by employing a cyanopyridine as the nitrile component, which effectively builds the second pyridine ring onto the first.

This reaction can proceed through several pathways, including fully intermolecular, partially intramolecular, and fully intramolecular reactions. clockss.org For bipyridine synthesis, a common approach involves the reaction of a diyne with a cyanopyridine. Various transition metal complexes, particularly those of cobalt, rhodium, and nickel, have been shown to effectively catalyze this transformation. clockss.orgyoutube.com The regioselectivity of the cycloaddition can be influenced by both steric and electronic factors of the substrates and the choice of catalyst. clockss.org

| Alkyne Component(s) | Nitrile Component | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1,6-Heptadiyne | 2-Cyanopyridine | Co(I) Complex | Not specified | Substituted 2,2'-Bipyridine | Variable |

| Phenylacetylene (2 equiv.) | 2-Cyanopyridine | Rh Complex | Not specified | Diphenyl-substituted 2,2'-Bipyridine | Good |

| 1,3-Butadiyne | 5-Hexynenitrile | Ni(0) Complex | 130°C, 48h | Bipyridine derivative | Moderate |

Suzuki Coupling and Related Cross-Coupling Methods for Functionalized Bipyridines

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, making it exceptionally well-suited for the synthesis of bipyridine structures. mdpi.com The reaction typically involves the palladium-catalyzed coupling of a halopyridine with a pyridylboronic acid or its ester derivative. mdpi.com

A significant challenge in the synthesis of 2,2'-bipyridines via this method has been the instability of 2-pyridylboronic acid derivatives. mdpi.comresearchgate.net However, the development of more stable precursors, such as 2-pyridylboronic esters, has made this a highly viable and efficient route. researchgate.net The reaction is generally tolerant of a wide range of functional groups and can be used to produce both symmetrical and unsymmetrical bipyridines in high yields. mdpi.com

In addition to Suzuki coupling, related methods such as Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings are also effective for synthesizing bipyridines. mdpi.comorgsyn.org Negishi coupling is noted for its mild reaction conditions and high functional group tolerance. orgsyn.org Stille coupling can also provide good yields, though concerns about the toxicity of tin reagents can be a drawback. orgsyn.org These cross-coupling reactions are indispensable tools for creating functionalized bipyridines that can then be converted to phosphine ligands.

| Halopyridine | Boron Reagent | Catalyst | Base | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromopyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Not specified | 50-65 |

| Pyridyl Halide | 3-Pyridineboronic pinacol ester | Cyclopalladated ferrocenylimine | Not specified | Air stable | High |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd Complex | K₂CO₃ | 60°C | 95 |

| 2-Chloropyridine | 2-Pyridylzinc halide | Pd Catalyst | Not specified | Mild | Good-High |

Coordination Chemistry of 6 Diphenylphosphino 2,2 Bipyridine

General Coordination Principles

6-Diphenylphosphino-2,2'-bipyridine is a hybrid ligand featuring two distinct donor functionalities: a "soft" phosphorus atom of the diphenylphosphino group and two "hard" nitrogen atoms of the 2,2'-bipyridine (B1663995) (bpy) fragment. This unique combination of donor atoms allows for versatile coordination behavior. The denticity and coordination mode of this ligand are highly dependent on the metal center, the stoichiometry of the reaction, and the presence of other coordinating species.

The primary coordination modes observed for this compound are:

Bidentate (N,N') Chelation: The ligand can coordinate to a single metal center through the two nitrogen atoms of the bipyridine unit, forming a stable five-membered chelate ring. In this mode, the diphenylphosphino group remains uncoordinated or may engage in weaker, secondary interactions. This behavior is typical for bipyridine-type ligands.

Bridging (P, N-N') Coordination: A significant coordination mode, particularly in the formation of multinuclear complexes, involves the ligand bridging two metal centers. In this arrangement, the bipyridine moiety coordinates to one metal center in a standard bidentate (N,N') fashion, while the phosphine (B1218219) moiety binds to a second, distinct metal center. This mode is crucial in the self-assembly of dinuclear and polynuclear architectures. For instance, in dinuclear copper complexes, the bidentate bipyridine unit chelates one copper atom, and the phosphine group coordinates to the other copper center jlu.edu.cn.

The flexibility of this compound to act as either a chelating or a bridging ligand is a key feature of its coordination chemistry, enabling the construction of both simple mononuclear complexes and more complex, bridged multinuclear structures.

The coordination behavior of this compound is profoundly influenced by the distinct steric and electronic properties of its constituent parts.

Steric Properties:

The diphenylphosphino group located at the 6-position of the bipyridine ring introduces significant steric bulk. This steric hindrance plays a critical role in determining the geometry of the resulting metal complexes.

Distortion of Coordination Geometry: The bulky phenyl groups on the phosphorus atom can enforce a distorted coordination geometry around the metal center. In tetrahedral complexes, for example, the presence of bulky phosphine ligands often leads to significant deviations from the ideal bond angles of 109.5°.

Stabilization of Geometries: The steric demands of the ligand can stabilize specific coordination numbers and geometries. For instance, in four-coordinate copper(I) complexes, bulky substituents on the bipyridine ligand help to maintain the preferred tetrahedral geometry rsc.org.

Tolman Cone Angle: The steric bulk of a phosphine ligand is often quantified by the Tolman cone angle (θ). While a specific value for this compound is not readily available, the cone angle for the parent triphenylphosphine (PPh₃) is approximately 145° ub.edu. The diphenylphosphino fragment of the ligand is expected to exert a comparable steric influence, restricting access to the metal center and influencing the arrangement of other co-ligands.

Electronic Properties:

The ligand exhibits a combination of electronic effects:

σ-Donation: The phosphorus atom of the phosphine group is a strong σ-donor, meaning it readily donates electron density to the metal center.

π-Acceptance: The 2,2'-bipyridine unit is a well-known π-acceptor ligand. Its π* orbitals can accept electron density from filled d-orbitals of the metal, a process known as back-bonding.

This duality allows the ligand to form stable complexes with a wide range of transition metals. The phosphine group stabilizes the metal center through strong σ-donation, while the bipyridine moiety contributes to stability through π-back-bonding and the chelate effect. The introduction of substituents on the bipyridine ring can further tune these electronic properties; for example, electron-donating groups increase the electron density on the metal, while electron-withdrawing groups enhance the π-acceptor character.

Copper(I) Complexes of this compound

The combination of a soft phosphine donor and hard nitrogen donors makes this compound particularly well-suited for coordinating with soft metal ions like copper(I). Cu(I) typically favors a tetrahedral coordination geometry, which can be readily achieved with this type of ligand.

While this compound shows a strong tendency to form dinuclear complexes, mononuclear species can be synthesized, typically by employing additional bulky ancillary ligands that occupy coordination sites and prevent bridging. A relevant analogue for understanding this class of compounds is the heteroleptic copper(I) complex bearing a 6-substituted bipyridine ligand, [Cu(L)(PPh₃)₂]BF₄, where L is 6-(thiophen-2-yl)-2,2'-bipyridine rsc.org.

These complexes are generally synthesized by reacting a copper(I) salt, such as [Cu(CH₃CN)₄]BF₄, with the 6-substituted bipyridine ligand and two equivalents of a bulky phosphine like triphenylphosphine (PPh₃) rsc.org. The resulting cationic complexes are isolated as tetrafluoroborate salts.

Characterization of these mononuclear complexes relies on a combination of spectroscopic and analytical techniques:

NMR Spectroscopy: ¹H and ³¹P NMR spectroscopy are used to confirm the structure and coordination environment in solution.

IR Spectroscopy: Infrared spectroscopy helps identify characteristic vibrations of the ligands and the counter-ion.

In the solid state, these complexes typically exhibit a four-coordinate, distorted tetrahedral geometry around the Cu(I) ion, which is coordinated to the two nitrogen atoms of the bipyridine ligand and two phosphorus atoms from the ancillary phosphine ligands rsc.org.

A prominent feature of the coordination chemistry of this compound with copper(I) is the formation of dinuclear complexes. In these structures, two ligands bridge two copper(I) centers. This assembly is typically achieved by reacting the ligand with a copper(I) salt, such as Cu(CH₃CN)₄, in a suitable solvent like acetonitrile jlu.edu.cn.

A representative example is the dinuclear complex Cu₂(μ-PPh₂-Me₂-bipy)₂(NCCH₃)₂₂, where PPh₂-Me₂-bipy is the closely related 6-(diphenylphosphanyl)-4,4′-dimethyl-2,2′-bipyridine jlu.edu.cn. The X-ray crystal structure of this complex reveals that the two copper centers are bridged by two of the phosphanylbipyridine ligands. Each ligand coordinates to the two different copper atoms in a head-to-tail arrangement: the bidentate bipyridine moiety chelates one copper atom, while the phosphine group binds to the second copper atom jlu.edu.cn.

The coordination sphere of each copper atom is completed by a solvent molecule (e.g., acetonitrile), resulting in a four-coordinate environment for each metal center. The Cu···Cu distance in such complexes is typically long, indicating the absence of a significant metal-metal bond jlu.edu.cn.

| Compound | Crystal System | Space Group | Cu···Cu Distance (Å) | Reference |

| Cu₂(μ-PPh₂-Me₂-bipy)₂(NCCH₃)₂₂ | Monoclinic | P2₁/n | 3.039 | jlu.edu.cn |

Table 1: Selected structural data for a representative dinuclear Copper(I) complex with a this compound derivative.

The coordination geometry around the copper(I) centers in complexes with this compound and its derivatives is consistently found to be a distorted tetrahedron, which is the preferred geometry for a d¹⁰ metal ion like Cu(I).

In Mononuclear Complexes: In mononuclear heteroleptic complexes like [Cu(6-(thiophen-2-yl)-2,2'-bipyridine)(PPh₃)₂]⁺, the Cu(I) ion is at the center of a distorted tetrahedron formed by two nitrogen atoms from the chelating bipyridine ligand and two phosphorus atoms from the two triphenylphosphine ligands rsc.org. The distortion from ideal tetrahedral geometry is significant and arises from two main factors:

Acute Bite Angle of the Bipyridine Ligand: The N-Cu-N angle within the five-membered chelate ring is constrained and is typically much smaller than the ideal 109.5°, often around 79° rsc.org.

Steric Repulsion between Bulky Ligands: The steric bulk of the ancillary phosphine ligands leads to a wide P-Cu-P angle, which is significantly larger than 109.5°, often exceeding 120° rsc.org.

| Complex Cation | N1-Cu1-N2 Angle (°) | P1-Cu1-P2 Angle (°) | Cu-N Bond Lengths (Å) | Cu-P Bond Lengths (Å) | Reference |

| [Cu(6-(thiophen-2-yl)-bpy)(PPh₃)₂]⁺ | 78.93 | 120.46 | 2.115, 2.127 | 2.270, 2.281 | rsc.org |

Table 2: Selected coordination geometry data for a mononuclear Cu(I) complex with a 6-substituted bipyridine ligand.

In Dinuclear Complexes: In dinuclear complexes such as [Cu₂(μ-PPh₂-Me₂-bipy)₂(NCCH₃)₂]²⁺, each of the two copper(I) centers also adopts a distorted tetrahedral geometry jlu.edu.cn. The coordination sphere of each copper atom consists of two nitrogen atoms from one bipyridine unit, one phosphorus atom from the second bridging ligand, and one nitrogen atom from a coordinated acetonitrile molecule jlu.edu.cn. The distortion in these systems is also a result of the constrained bite angle of the chelating bipyridine fragment and the steric interactions between the bulky bridging ligands.

Iron Complexes of this compound Derivatives

The coordination chemistry of iron with this compound and its derivatives has led to the development of pincer complexes with diverse structural and electronic properties. These complexes are of interest due to the interplay between the redox-active bipyridine moiety and the iron center, modulated by the phosphine donor.

Synthesis and Structural Elucidation of Iron Pincer Complexes

The synthesis of iron pincer complexes involving bipyridine-based PNN ligands, such as 6-((diphenylphosphino)methyl)-2,2′-bipyridine (Ph-PNN), has been systematically explored. Ligation reactions of Ph-PNN with iron(II) halides like iron(II) chloride and iron(II) bromide result in the formation of two distinct types of complexes depending on the stoichiometry of the reactants. researchgate.netelsevierpure.comnih.gov

When the ligand and the iron(II) salt are reacted in a 1:1 ratio, mono-chelated neutral complexes with the general formula [(R-PNN)Fe(X)₂] are typically formed (where R = Ph, X = Cl, Br). elsevierpure.comnih.gov However, reactions involving the Ph-PNN ligand with FeX₂ have been observed to yield bis-chelated dicationic complexes of the type (Ph-PNN)₂Fe. nih.gov The formation of the bis-chelated species is thermodynamically favored, as suggested by Density Functional Theory (DFT) calculations. researchgate.net

Structural elucidation of these complexes has been achieved primarily through single-crystal X-ray diffraction. researchgate.netnih.gov These studies confirm the coordination of the PNN ligand to the iron center. For instance, X-ray analysis of complexes such as (Ph-PNN)₂Fe provides definitive structural parameters and reveals that the geometry around the iron center is influenced by the nature of the ligand and the counter-ions. researchgate.netnih.gov The bond lengths determined from these crystal structures are crucial for understanding the electronic communication between the iron center and the bipyridine unit. nih.gov

In addition to the halide complexes, iron dicarbonyl complexes with the general formula [(R-PNN)Fe(CO)₂] have been synthesized. researchgate.net The Ph-substituted variant, [(Ph-PNN)Fe(CO)₂], is prepared by reacting the free Ph-PNN ligand with iron pentacarbonyl. researchgate.net X-ray diffraction studies of these dicarbonyl complexes show a distorted square pyramidal geometry in the solid state. researchgate.net

| Complex Type | General Formula | Reactants (Example) | Stoichiometry (Ligand:Fe) |

| Mono-chelated | [(R-PNN)Fe(X)₂] | R-PNN + FeX₂ | 1:1 |

| Bis-chelated | [(R-PNN)₂Fe]²⁺ | Ph-PNN + FeX₂ | 2:1 or higher |

| Dicarbonyl | [(R-PNN)Fe(CO)₂] | Ph-PNN + Fe(CO)₅ | Stoichiometric |

Electronic Structure and Spin State Investigations

The electronic properties and spin states of iron complexes with bipyridine-phosphine pincer ligands are highly dependent on the coordination environment of the iron center. Magnetic susceptibility measurements and spectroscopic techniques have been pivotal in characterizing these features.

For the mono-chelated neutral complexes of the type [(R-PNN)Fe(X)₂], magnetic susceptibility measurements indicate a high-spin ground state (S = 2) for the iron(II) center at room temperature. nih.gov In contrast, the bis-chelated dicationic complexes, such as ((iPr-PNN)₂Fe₂, are diamagnetic, which corresponds to a low-spin (S = 0) state for the hexacoordinated iron(II) center. nih.gov

The electronic structure of these complexes has also been investigated using ⁵⁷Fe Mössbauer spectroscopy. For high-spin Fe(II) complexes in a distorted tetrahedral geometry, typical isomer shift (δ) values are around 0.73 mm/s with a quadrupole splitting (ΔE₋) of approximately 2.54 mm/s. acs.org For some neutral, two-electron reduced complexes featuring a bipyridine-diimine ligand, an intermediate spin state (S = 1) for iron(II) has been identified, with Mössbauer parameters of δ = 0.26 mm/s and |ΔE₋| = 0.79 mm/s. nih.gov DFT calculations on related iron(II) bipyridine complexes support a high-spin (S=2) assignment where four unpaired electrons are located in metal-based orbitals. acs.org

In the case of the iron(0) dicarbonyl complexes, [(R-PNN)Fe(CO)₂], the situation is more complex. These are low-spin (S=0) diamagnetic complexes. researchgate.net An interesting structural feature is the shortened interpyridine C-C bond, which initially suggested that the bipyridine ligand might exist as a π-radical anion. researchgate.net However, advanced computational studies (NEVPT2/CASSCF) indicate that this bond shortening is a result of significant π-backbonding from the electron-rich iron center into the antibonding orbitals of the bipyridine unit. This supports the description of these compounds as Fe(0) complexes with a neutral bipyridine ligand rather than Fe(I) complexes with a radical anion ligand. researchgate.net

| Complex Type | Example Ligand Substituent | Spin State (S) | Magnetic Property | Key Spectroscopic/Computational Evidence |

| [(R-PNN)Fe(X)₂] | tBu, iPr | 2 | High-spin | Magnetic Susceptibility nih.gov |

| [((iPr-PNN)₂Fe]²⁺ | iPr | 0 | Diamagnetic | Magnetic Susceptibility nih.gov |

| [(R-PNN)Fe(CO)₂] | tBu, iPr, Ph | 0 | Diamagnetic | Computational Studies (π-backbonding) researchgate.net |

| Related Fe(II) Complexes | Bipyridine-diimine | 1 | Intermediate-spin | ⁵⁷Fe Mössbauer Spectroscopy nih.gov |

Platinum(II) Complexes Involving Bipyridine-Phosphine Ligands

Platinum(II) complexes incorporating bipyridine-phosphine type ligands are widely studied for their potential applications in materials science and catalysis, owing to their rich photophysical properties and diverse reactivity.

Cyclometalated Platinum(II) Complexes with Related Ligands

Cyclometalation is a key strategy for synthesizing highly stable and luminescent Pt(II) complexes. This process involves the intramolecular activation of a C-H bond of a ligand, such as a phenyl group on a bipyridine scaffold, to form a C-Pt bond, resulting in a robust chelate ring. uoi.gr

The synthesis of cyclometalated Pt(II) complexes often involves the reaction of a Pt(II) precursor, like [PtCl₂(NCPh)₂], with a C^N ligand, such as 2-phenylpyridine (ppyH) or 6-phenyl-2,2'-bipyridine (B1228381) (pbpyH). acs.orgacs.org Photochemical methods have been developed as an alternative to traditional thermal procedures, allowing for cycloplatination at room temperature. acs.orgacs.org Depending on the reaction conditions and the specific precursor used, either mono- or bis-cyclometalated complexes can be obtained. acs.orgacs.org For instance, irradiation of a Pt(II) precursor with 6-phenyl-2,2'-bipyridine in the presence of a base can yield the desired cyclometalated complex [PtCl(pbpy)]. acs.org

X-ray diffraction studies on these types of complexes reveal a distorted square-planar geometry around the Pt(II) center. uoi.grrsc.org The electronic properties and luminescence of these complexes can be finely tuned by modifying the cyclometalating ligand or the ancillary ligands present in the coordination sphere. rsc.orgnih.gov

Ligand Substitution Pathways and Five-Coordinate Intermediates

Ligand substitution reactions are fundamental to the chemistry of square planar Pt(II) complexes. These reactions are widely accepted to proceed via an associative mechanism, which involves the formation of a five-coordinate intermediate. nih.govacs.org

Studies on the reaction of [Pt(N-N)₂]²⁺ (where N-N = 2,2'-bipyridine) with phosphine ligands provide strong evidence for this mechanism. nih.gov Upon addition of a phosphine ligand, a long-lived, five-coordinate intermediate of the type [Pt(II)(N-N)₂(phosphine)]ⁿ⁺ is rapidly formed. nih.gov This intermediate can be detected and characterized using multinuclear NMR spectroscopy, where the observation of ³¹P-¹⁹⁵Pt coupling confirms the coordination of the phosphine to the platinum center. nih.gov

Bridging vs. Chelating Coordination in Related Platinum Systems

Diphosphine ligands, which possess two phosphorus donor atoms, can coordinate to metal centers in either a chelating fashion (binding to a single metal center) or a bridging fashion (linking two or more metal centers). The coordination mode adopted depends on several factors, including the length of the backbone connecting the two phosphorus atoms, the steric bulk of the substituents on the phosphorus, and the electronic requirements of the metal center(s).

In the context of related metal systems, the isomerization between complexes with chelating diphosphines and those with bridging diphosphines has been studied. For example, DFT calculations on bimetallic molybdenum complexes have characterized a non-dissociative mechanism for the transformation of a species with two chelating diphosphines into an isomer with two bridging diphosphines. rsc.org This process involves the migration of one end of the diphosphine ligand from one metal center to the other through a transition state where the phosphine end bridges the two metals. rsc.org

Silver(I) Complexes of this compound

The interaction of this compound with the soft silver(I) cation is of interest due to the potential for forming complexes with diverse nuclearity and geometry.

Synthesis and Structural Characterization of Silver(I) Complexes

Detailed studies on the synthesis and definitive structural characterization, such as through single-crystal X-ray diffraction, of silver(I) complexes specifically incorporating the this compound ligand are not extensively detailed in the currently available research literature. While the coordination chemistry of silver(I) with separate bipyridine and phosphine ligands, or with analogous phosphine-substituted pyridines, is well-documented, specific data for this particular hybrid ligand remains limited.

For comparison, related heteroleptic silver(I) complexes containing both a diimine (such as substituted 2,2'-bipyridines) and a diphosphine ligand (like bis[(2-diphenylphosphino)phenyl] ether) have been synthesized and characterized. nih.govmdpi.commdpi.com In such systems, the silver(I) center typically adopts a distorted tetrahedral geometry, coordinated to two nitrogen atoms from the bipyridine unit and two phosphorus atoms from the phosphine ligand. nih.govmdpi.com Bond lengths and angles in these analogous structures are influenced by the steric hindrance and bite angles of the specific ligands involved. nih.gov However, without direct experimental data for this compound, specific structural parameters for its silver(I) complexes cannot be definitively presented.

Formation of Hetero-Polynuclear Complexes via Dative Bonding

The formation of hetero-polynuclear complexes involving silver(I) and the this compound ligand, particularly through dative metal-metal bonds, is a specialized area of coordination chemistry. Research into related systems, for instance using the bridging ligand 2,6-bis(diphenylphosphino)pyridine, has shown the formation of hetero-trinuclear complexes where a central silver(I) atom is bridged between two iron(0) centers through Fe-Ag dative bonds. nih.govacs.org This type of bonding is facilitated by the ability of the phosphine ligands to coordinate to one metal while the pyridyl nitrogen interacts with another, or through direct interaction between metal centers.

However, specific studies demonstrating the formation of such hetero-polynuclear architectures using this compound as the bridging ligand are not described in the available literature. The potential for this ligand to act as a bridge between a silver(I) center and another metal via dative bonding remains an area for future investigation.

Ruthenium(II) Complexes with 2,2'-Bipyridine and Phosphine Ligands

Ruthenium(II) complexes containing polypyridyl ligands are among the most studied in inorganic chemistry. The incorporation of a phosphine donor, as in this compound, can significantly modify the electronic and steric properties of the resulting complexes.

Homoleptic and Heteroleptic Ruthenium(II) Systems

The synthesis and characterization of both homoleptic (containing only one type of ligand) and heteroleptic (containing more than one type of ligand) ruthenium(II) complexes are fundamental to understanding their properties. semanticscholar.orgnih.govnih.gov A homoleptic complex of this compound would be formulated as [Ru(6-Ph2P-bpy)3]2+, while heteroleptic systems could, for example, involve one or two this compound ligands with other diimines like unsubstituted 2,2'-bipyridine or 1,10-phenanthroline.

Despite the extensive research on ruthenium(II) polypyridyl chemistry, nih.govnih.gov specific reports detailing the synthesis, isolation, and detailed characterization of either homoleptic or heteroleptic ruthenium(II) complexes containing the this compound ligand are not readily found in the surveyed scientific literature. The synthesis of such complexes can be challenging, and their properties would be of significant interest in fields such as photophysics and catalysis.

Investigation of Ruthenium Carbonyl Complexes

Ruthenium carbonyl complexes that also feature bipyridine and phosphine ligands are known and have been investigated for their reactivity and catalytic potential. nih.govresearchgate.net The introduction of a carbonyl (CO) ligand can serve as a useful spectroscopic probe (via IR spectroscopy) and can influence the electronic properties and reactivity of the metal center. nih.gov

A hypothetical heteroleptic ruthenium(II) carbonyl complex featuring this compound could have a formulation such as cis-[Ru(6-Ph2P-bpy)(CO)2Cl2] or [Ru(6-Ph2P-bpy)(bpy)(CO)]2+. Studies on analogous systems with separate bipyridine and phosphine ligands have established synthetic methodologies and characterized the resulting geometries, which are typically distorted octahedral. nih.govnih.gov However, specific research focusing on the synthesis and investigation of ruthenium carbonyl complexes directly incorporating the this compound ligand is not available in the reviewed literature.

Catalytic Applications of 6 Diphenylphosphino 2,2 Bipyridine Complexes

Electrocatalytic Reduction of Carbon Dioxide (CO2)

The conversion of CO2 into valuable chemical feedstocks is a critical area of research aimed at mitigating greenhouse gas emissions and developing sustainable energy sources. Complexes of 6-diphenylphosphino-2,2'-bipyridine have emerged as promising electrocatalysts for this transformation.

Performance of Binuclear Copper Complexes in CO2 Conversion

Binuclear copper complexes featuring the this compound ligand have shown notable activity in CO2 reduction. ucsd.edu The complex [Cu₂(μ-PPh₂bipy)₂(MeCN)₂][PF₆]₂ and its pyridine (B92270) analog are effective electrocatalysts for converting CO2 to CO. ucsd.edu The bimetallic nature of these complexes is thought to play a crucial role in facilitating the multi-electron transfer required for CO2 reduction, mirroring strategies observed in natural systems like carbon monoxide dehydrogenase. nih.gov The cooperation between the two metal centers can lower the activation energy for CO2 binding and subsequent transformation. nih.gov

| Complex | Product Selectivity | Key Findings | Reference |

| [Cu₂(μ-PPh₂bipy)₂(MeCN)₂][PF₆]₂ | CO and CO₃²⁻ | Catalyzes the reductive disproportionation of CO₂. Requires two-electron reduction of the complex to be active. | ucsd.edu |

| Pyridine analog of the above complex | CO and CO₃²⁻ | Also an effective electrocatalyst for CO₂ reduction. | ucsd.edu |

Influence of Ligand Structure on Catalytic Efficiency and Selectivity

The structure of the bipyridine-based ligand profoundly impacts the catalytic performance of the resulting metal complexes in CO2 reduction. Modifications to the ligand framework, such as the introduction of substituents, can alter the electronic and steric environment around the metal center. frontiersin.orgiastate.edunih.gov For instance, introducing electron-donating or withdrawing groups can tune the redox potential of the catalyst, making it easier or harder to reduce. rsc.org Steric bulk on the ligand can influence the approach of the CO2 molecule and the stability of catalytic intermediates, thereby affecting both the rate and selectivity of the reaction. frontiersin.orgnih.gov In some systems, the ligand itself can be "non-innocent," participating directly in the catalytic cycle by storing electrons. nih.gov The strategic design of ligands, including the placement of functional groups that can act as internal proton sources, is a key strategy for enhancing catalytic efficiency and directing product selectivity. uio.noresearchgate.net

Homogeneous Catalysis

Complexes of this compound are also valuable in homogeneous catalysis, where the catalyst and reactants are in the same phase.

Application in Transfer Hydrogenation (General Phosphinite-Based Systems)

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to an acceptor, often a ketone or imine. While direct data on this compound in this specific application is limited in the provided search results, the broader class of phosphinite-based ligands, to which it is related, is known to be effective in this reaction. wikipedia.org Ruthenium(II) complexes, for example, have been successfully used as catalysts for the transfer hydrogenation of ketones. acs.orgrsc.org The general mechanism often involves the formation of a metal-hydride intermediate, which then delivers the hydride to the substrate. acs.org The efficiency of these catalysts can be very high, with some systems achieving excellent yields in short reaction times. epa.gov

| Catalyst Type | Substrate | Key Features | Reference |

| Ruthenium(II) complexes with phosphine (B1218219) ligands | Ketones | High yields and turnover frequencies. | acs.orgepa.gov |

| Iridium(III) complexes | Ketones | Can operate under mild conditions. | epa.gov |

| Rhodium(III) complexes | Ketones, NAD⁺ | Activity can be modulated by the chelated ligand. | epa.govnih.gov |

Comparative Analysis with Phosphine- and Phosphite-Based Catalysts

The performance of phosphinite-based catalysts like those derived from this compound can be understood by comparing them to related phosphine and phosphite (B83602) systems.

Electronic Effects: Phosphines (PR₃) are generally strong σ-donors. Phosphites (P(OR)₃) are stronger π-acceptors due to the electronegative oxygen atoms. Phosphinites (P(OR)R₂) exhibit electronic properties intermediate between phosphines and phosphites. acs.orgmanchester.ac.uk This electronic tuning affects the electron density at the metal center, which in turn influences the catalytic activity. For instance, in rhodium-catalyzed hydrogenation, the π-acceptor ability of a phosphite group can compensate for changes in the basicity of a phosphine functionality within the same ligand. acs.org

Steric Effects: The steric bulk of the substituents on the phosphorus atom is a critical factor in all three types of ligands. Increased steric hindrance can create a specific coordination environment that favors certain reaction pathways and can enhance enantioselectivity in asymmetric catalysis.

Catalytic Performance: In reactions like hydrogenation, the choice between a phosphine, phosphinite, or phosphite ligand can significantly impact both the rate and the selectivity of the reaction. For example, in rhodium-catalyzed enantioselective hydrogenation, the combination of a phosphine and a phosphite in a single ligand has been shown to be crucial for achieving high enantiomeric excess, with the phosphite group having a greater impact on the product's stereochemistry. acs.org The general trend for σ-donating ability is phosphine > phosphinite > phosphite. manchester.ac.uk This difference in electronic properties leads to distinct catalytic behaviors, with phosphites being particularly effective for reactions involving electron-rich transition metals. manchester.ac.uk

Broader Applications in Metal-Catalyzed Organic Transformations

The unique hybrid P,N-ligand structure of this compound (dpbpy) has led to its exploration in various metal-catalyzed organic transformations. The combination of a soft phosphine donor and a hard bipyridyl chelating unit allows for the stabilization of metal centers in different oxidation states and coordination geometries, making its complexes promising candidates for catalysis. Research has particularly highlighted its utility in electrocatalytic processes, where the ligand's electronic properties can be harnessed to facilitate challenging chemical conversions.

One of the notable applications of a dpbpy-metal complex is in the electrocatalytic reduction of carbon dioxide (CO₂). The conversion of CO₂ into value-added chemical feedstocks is a critical area of research for sustainable chemistry. In this context, a binuclear copper(I) complex featuring the this compound ligand has been synthesized and studied for its ability to catalyze the reduction of CO₂.

The complex, formally described as [Cu₂(dpbpy)₂(MeCN)₂][PF₆]₂, has been investigated as an electrocatalyst for the conversion of CO₂ to carbon monoxide (CO). acs.org This transformation is a key step in the potential utilization of CO₂ as a C1 source for fuels and chemicals. The study of this copper complex provides insight into how the ligand architecture influences catalytic activity and the mechanism of CO₂ reduction.

The catalytic performance of such complexes is often evaluated by electrochemical methods, such as cyclic voltammetry, to determine the potential at which the reduction occurs and the efficiency of the process. The presence of the dpbpy ligand is crucial in stabilizing the copper centers and mediating the electron transfer required for the reduction of the CO₂ molecule.

While the application of dpbpy in a wide array of cross-coupling or hydrogenation reactions is not as extensively documented as for other bipyridine or phosphine ligands, its role in copper-catalyzed electroreduction demonstrates its potential in facilitating complex multi-electron transformations. The interplay between the phosphine and bipyridine moieties in dpbpy allows for fine-tuning of the electronic and steric environment around the metal center, a key principle in the design of effective molecular catalysts.

Further research into the complexes of this compound with other transition metals, such as palladium, rhodium, and iridium, could unveil a broader spectrum of catalytic activities in various organic transformations. The foundational work on its copper complexes in CO₂ reduction paves the way for these future investigations.

Spectroscopic and Computational Investigations of 6 Diphenylphosphino 2,2 Bipyridine and Its Complexes

Advanced Spectroscopic Characterization Techniques

A variety of sophisticated spectroscopic techniques are employed to probe the intricate features of dpp-bpy and its derivatives.

NMR spectroscopy is a powerful tool for characterizing the structure of dpp-bpy and its complexes in solution. ¹H and ³¹P NMR are particularly informative.

In the ¹H NMR spectrum of dpp-bpy, the protons of the bipyridyl and phenyl groups exhibit characteristic chemical shifts. organicchemistrydata.org Upon coordination to a metal center, these shifts can be significantly altered, providing evidence of complex formation. mdpi.com For instance, in cis-[Ru(bpy)₂(PPh₃)Cl]CF₃SO₃, the bipyridyl protons display 16 distinct resonances, consistent with the complex's C₁ symmetry. nih.gov Similarly, analysis of the H5 and H5' resonances in d⁸ metal complexes of 2,2'-bipyridine (B1663995) can help assign the binding modes of the bipyridine ligands. rsc.org

³¹P NMR is especially sensitive to the chemical environment of the phosphorus atom. The free dpp-bpy ligand shows a specific resonance, which experiences a notable shift upon coordination. rsc.org For example, the ³¹P NMR spectrum of a palladium(II) acetate (B1210297) complex with 1,1'-bis(diphenylphosphino)ferrocene (DPPF) shows separate signals for the free and complexed ligand, indicating slow exchange on the NMR timescale. nih.gov The magnitude of the coordination-induced shift and the presence of coupling constants, such as ¹⁹⁵Pt-³¹P coupling, provide valuable insights into the coordination mode (e.g., monodentate vs. bidentate) and the nature of the metal-phosphorus bond. rsc.org For instance, chelation of bis(diphenylphosphino)ethane (dppe) to platinum results in a marked downfield shift in the ³¹P NMR spectrum. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Data

| Compound/Complex | Proton | Chemical Shift (δ, ppm) |

|---|---|---|

| [AgL(POP)][PF₆] (L = 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine) | Aromatic | Varies |

| cis-[Ru(bpy)₂(PPh₃)Cl]CF₃SO₃ | Aromatic | 6.80 - 9.25 |

Data sourced from multiple studies. mdpi.comnih.govrsc.org

Table 2: Representative ³¹P NMR Chemical Shift Data

| Compound/Complex | Chemical Shift (δ, ppm) | ¹J(Pt-P) (Hz) |

|---|---|---|

| Free dppm | -23.6 | N/A |

| [Pt(bpy-H-κC)(Me)(dppe-κ²P,P)] | 44.7, 43.3 | 1953, 1814 |

| cis-[Ru(bpy)₂(PPh₃)Cl]BF₄ | 42.8 | N/A |

Data sourced from multiple studies. nih.govrsc.org

For example, the crystal structure of [Ru(bpy)(dppy)(CO)₂Cl]PF₆ (where dppy is diphenyl-2-phosphinopyridine) reveals that the dppy ligand coordinates to the ruthenium center solely through the phosphorus atom. jst.go.jp The coordination geometry around the metal center, as well as intermolecular interactions such as π-π stacking, can be elucidated. mdpi.comnih.gov In the case of a silver(I) complex with a substituted bipyridine and a diphosphine ligand, X-ray analysis showed a distorted tetrahedral geometry around the silver ion. mdpi.com The bond lengths and angles obtained from these studies are crucial for understanding the steric and electronic effects of the ligands on the metal center. nih.govresearchgate.net

Table 3: Selected Crystallographic Data for a Ruthenium Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.237(1) |

| b (Å) | 18.754(2) |

| c (Å) | 16.566(2) |

| β (°) | 106.257(4) |

Data for [Ru(bpy)(dppy)(CO)₂Cl]PF₆. jst.go.jp

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the photophysical properties of dpp-bpy complexes. These properties are largely dictated by the nature of the metal center and the ligands.

The UV-Vis absorption spectra of these complexes typically show intense bands in the ultraviolet region, which are assigned to ligand-centered (LC) π → π* transitions. mdpi.com In many transition metal complexes, additional bands in the visible region are observed, corresponding to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org The energy of these transitions can be tuned by modifying the substituents on the bipyridine or phosphine (B1218219) moieties. mdpi.com For instance, in a series of platinum(II) platinacycles, the introduction of lone-pair donating groups on the ancillary ligand leads to a red-shift in the absorption and emission wavelengths. rsc.org

Many dpp-bpy complexes, particularly those of ruthenium(II) and platinum(II), are luminescent. ntu.edu.twresearchgate.net The emission properties, such as the emission wavelength (λ_em) and quantum yield (Φ_PL), are sensitive to the complex's structure and environment. For example, a heteroleptic silver(I) complex, [AgL(POP)][PF₆], exhibits yellow-green phosphorescence with a quantum yield that significantly increases in deaerated solutions. mdpi.com The nature of the emissive state, whether it is a ³MLCT or a ligand-based excited state, can often be determined through a combination of spectroscopic and computational studies. rsc.orgwhiterose.ac.uk

Table 4: Photophysical Data for Selected Complexes

| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_PL) |

|---|---|---|---|

| [AgL(POP)][PF₆] | ~300-350 (shoulder) | 528 | 25% (deaerated CH₂Cl₂) |

| anti-[Pt₂(pyt)₂(dtbpy)₂]²⁺ | - | 606 (solid state) | - |

Data sourced from multiple studies. mdpi.comresearchgate.netwhiterose.ac.uk

Infrared (IR) spectroscopy is a valuable technique for identifying characteristic vibrational modes within dpp-bpy complexes. The IR spectrum provides information about the functional groups present in the molecule and can indicate coordination to a metal center.

For instance, in metal carbonyl complexes containing dpp-bpy, the stretching frequencies of the carbonyl (CO) ligands are particularly diagnostic of the electronic environment at the metal center. In [Ru(bpy)(dppy)(CO)₂Cl]PF₆, two distinct ν(CO) bands are observed at 2035 and 2087 cm⁻¹, which is consistent with a cis-dicarbonyl arrangement. jst.go.jp The vibrational modes of the bipyridine and phenyl groups also appear in the IR spectrum, although their interpretation can be more complex. In a tris(bipyridyl)iron(III) complex, a band at 1025 cm⁻¹ is attributed to P-S stretching vibrations of the counter-ion. ias.ac.in

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of dpp-bpy and its complexes. It provides information about the potentials at which the species can be oxidized or reduced and the stability of the resulting redox states.

Many dpp-bpy complexes exhibit reversible or quasi-reversible redox processes. For example, cobalt complexes with bipyridine ligands can undergo multiple, well-defined one-electron redox events corresponding to Co(III)/Co(II), Co(II)/Co(I), and Co(I)/Co(0) couples. researchgate.netnih.gov The redox potentials are influenced by the nature of the ligands and the solvent. In some cases, the ligand itself can be redox-active, leading to complex electrochemical behavior. Iron bipyridine-diimine complexes, for instance, display an extensive electron-transfer series where the ligand can access multiple oxidation states. nih.govacs.org The electrochemical behavior of osmium-bipyridine complexes has also been studied, revealing successive one-electron oxidations. utexas.edu

Table 5: Representative Cyclic Voltammetry Data

| Complex | Redox Couple | E₁/₂ (V vs. reference) |

|---|---|---|

| [Fe(BDI)(OTf)₂] | [Complex]/[Complex]⁻ | -1.17 (vs Fc/Fc⁺) |

| [Co(tpy)(phen)Cl]²⁺ | Co(III)/Co(II) | +0.35 (vs Ag/AgCl) |

| [Co(tpy)(phen)Cl]²⁺ | Co(II)/Co(I) | -0.81 (vs Ag/AgCl) |

Data sourced from multiple studies. researchgate.netnih.gov

Mössbauer spectroscopy, particularly ⁵⁷Fe Mössbauer spectroscopy, is a highly sensitive technique for probing the electronic state of iron in dpp-bpy complexes. It provides information about the oxidation state, spin state, and coordination environment of the iron nucleus.

The isomer shift (δ) and quadrupole splitting (ΔE_Q) are the key parameters obtained from a Mössbauer spectrum. For example, in an iron(II) bipyridine-diimine complex, the isomer shift and quadrupole splitting values were consistent with a high-spin Fe(II) center. nih.gov Upon one-electron reduction, changes in these parameters, along with computational studies, can reveal whether the reduction is metal-centered or ligand-centered. nih.govacs.org Mössbauer spectroscopy has also been instrumental in identifying different iron species present in catalytic reactions. nih.govrsc.org For instance, in an iron-catalyzed cross-coupling reaction, Mössbauer spectroscopy was used to identify two dominant iron species in solution. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that can provide information about the elemental composition and oxidation states of the atoms in a complex. While less commonly reported for dpp-bpy complexes specifically, it can be used to probe the electronic structure of related systems. For example, XPS has been used to study the degradation of a [Ru(bpy)₃]²⁺ complex, as evidenced by the appearance of a Ru 3d core-level peak after catalysis. researchgate.net

Table 6: Representative ⁵⁷Fe Mössbauer Spectroscopy Data

| Complex/Species | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) | Temperature (K) |

|---|---|---|---|

| [Fe(BDI)(OTf)₂] | 0.67 | 1.12 | 90 |

| One-electron reduced product of [Fe(BDI)(OTf)₂] | 0.30 | 1.16 | 90 |

| Iron Species 4a in a catalytic reaction | 0.33 | 1.50 | 80 |

Data sourced from multiple studies. nih.govacs.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. Paramagnetic complexes of 6-diphenylphosphino-2,2'-bipyridine, which could be formed with transition metals having unpaired d-electrons (e.g., Cu(II), certain states of Fe, Ni, Co) or through redox processes that generate a radical anion on the ligand, can be effectively characterized by EPR.

The EPR spectrum provides detailed information about the electronic structure of the paramagnetic center. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor gives insight into the electronic environment of the unpaired electron, while hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclear spins.

In the context of complexes with bipyridine-type ligands, EPR has been instrumental. For instance, in situ reduction of (bpy)Re(CO)3Cl (where bpy is 2,2'-bipyridine) under a CO2 atmosphere generates a series of paramagnetic species detectable by EPR. researchgate.net These spectra reveal the interaction of the unpaired electron, which is centered on the bipyridine ligand, with the Rhenium metal nucleus (185,187Re, I = 5/2). researchgate.net Similarly, studies on dinuclear copper(II) complexes with 2,2'-bipyridine and bridging ligands show characteristic EPR signals for a triplet state, from which the zero-field splitting parameter (D) can be determined, providing information about the distance and interaction between the two copper centers. doi.org

For paramagnetic complexes involving phosphine ligands, EPR can reveal the extent of delocalization of the unpaired electron onto the phosphorus atom. For example, in paramagnetic complexes of the type M(CO)5P(C6H5)2 (M = Cr, Mo, W), the 31P hyperfine tensor indicates that the unpaired electron is primarily located in a phosphorus p-orbital, which conjugates with the metal d(xz) orbital. nih.gov

While specific EPR studies on paramagnetic complexes of this compound are not extensively documented in the surveyed literature, the principles from related systems are directly applicable. A paramagnetic complex of this ligand would be expected to exhibit hyperfine coupling to the 31P nucleus of the phosphine group and potentially to the 14N nuclei of the bipyridine rings, in addition to the metal center if it is magnetic. The magnitude of these couplings would provide precise information on the spin density distribution within the molecule. For instance, in iron bipyridine-diimine complexes, EPR spectroscopy, in conjunction with Mössbauer spectroscopy and computational studies, has been used to elucidate the electronic structure of the isolated complexes, revealing extensive electron-transfer series and the multifaceted redox non-innocence of the ligand. acs.org

Table 1: Representative EPR Parameters for Paramagnetic Bipyridine and Phosphine Complexes

| Complex/Species | g-value(s) | Hyperfine Coupling Constant(s) (Gauss) | Reference |

| {Cu(bipy)}2{μ-Me(OCH2)Npy}22 | Triplet state signals observed | D > hν, H=1715, 6333, 8285 G | doi.org |

| [(bpy•−)Re(CO)3Cl]•− | g ≈ 2.003 | A(185,187Re) ≈ 5.7 G | researchgate.net |

| [Fe(BDI)]+ (BDI = bipyridine-diimine) | g = 2.098 | - | acs.org |

| Cr(CO)5P(C6H5)2 | giso = 2.007 | Aiso(31P) = 286 MHz | nih.gov |

This table presents data for related compounds to illustrate the type of information obtained from EPR spectroscopy.

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for understanding the properties and reactivity of this compound and its complexes at an atomic and electronic level. These methods complement experimental data and can predict properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure and optimized geometries of molecules. nih.gov By approximating the exchange-correlation energy, DFT calculations can achieve a good balance between accuracy and computational cost, making them suitable for relatively large molecules like metal complexes of this compound.

DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculated geometries can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net For instance, DFT has been used to optimize the geometry of various mixed-ligand bipyridine complexes, confirming distorted octahedral or square planar geometries. researchgate.net

Furthermore, DFT provides insights into the electronic properties of these complexes. The energies and compositions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and the electronic absorption properties of the complex. nih.gov DFT calculations can also determine properties like ionization potential, electron affinity, electronegativity, and dipole moment, which are essential for understanding the charge distribution and reactivity of the molecule. nih.gov

Table 2: DFT Optimized Bond Distances (Å) and Angles (°) for a Representative Mixed-Ligand Bipyridine Complex

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| M-N(bipy) | 2.05 - 2.15 |

| M-O/N(other ligand) | 1.95 - 2.10 |

| C-C (in bipy ring) | 1.38 - 1.41 |

| C-N (in bipy ring) | 1.34 - 1.37 |

| **Bond Angles (°) ** | |

| N-M-N (bipy) | 75 - 80 |

| N-M-O/N (trans) | 170 - 180 |

| O/N-M-O/N (cis) | 85 - 95 |

This table is illustrative, based on typical values for mixed-ligand bipyridine complexes found in the literature. researchgate.net The exact values would depend on the metal (M) and the other ligands in the coordination sphere.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysics

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a primary computational tool for investigating the photophysical properties of transition metal complexes, such as their UV-Vis absorption and emission spectra. nih.gov

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light. The calculated transition energies and their corresponding oscillator strengths can be used to simulate the UV-Vis absorption spectrum of the complex. These calculations also provide insight into the nature of the electronic transitions, such as whether they are metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (IL) transitions. nih.gov

For luminescent complexes, TD-DFT can be used to study the properties of the lowest energy triplet excited state (T1), which is often the emissive state in phosphorescent complexes. By optimizing the geometry of the T1 state, the emission energy (phosphorescence) can be calculated. These theoretical results are crucial for understanding and designing new luminescent materials, for example, for applications in organic light-emitting diodes (OLEDs).

In complexes of this compound, TD-DFT would be essential for understanding how the interplay between the bipyridine and phosphine ligands affects the excited state landscape and the resulting photophysical properties. For example, a study on 6,6'-ditriphenylamine-2,2'-bipyridine complexes used TD-DFT calculations to support the assignment of observed absorption bands. nih.gov

Table 3: Representative TD-DFT Calculated Electronic Transitions for a Substituted Bipyridine Complex

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Nature of Transition | Reference |

| S0 → S1 | 353 | 0.85 | Intra-ligand Charge Transfer (ILCT) | nih.gov |

| S0 → S2 | 320 | 0.25 | π-π* (bipyridine) | nih.gov |

| T1 → S0 (Emission) | 640 | - | Metal-to-Ligand Charge Transfer (MLCT) | nih.gov |

This table is based on data for [Re(6,6'-diTPAbpy)(CO)3Cl] and is illustrative of the data obtained from TD-DFT calculations. nih.gov

Advanced Ab Initio Methods for Electron Correlation Effects

While DFT is a powerful tool, it relies on approximations for the exchange-correlation functional, which can sometimes lead to inaccuracies, particularly for systems with strong electron correlation effects. Advanced ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, provide more accurate ways to treat electron correlation.

These methods are computationally much more demanding than DFT and are therefore typically applied to smaller systems or as benchmark calculations to validate the results from DFT. For a molecule the size of a this compound metal complex, full calculations with high-level ab initio methods are often prohibitively expensive.

However, these methods can be crucial for accurately describing certain phenomena, such as weak intermolecular interactions, van der Waals forces, and the electronic structure of nearly degenerate states. In the context of phosphine complexes, ab initio localized orbital calculations have been used to provide a detailed description of the bonding, including the nature of d-orbital participation in phosphorus bonding.

For complexes of this compound, high-level ab initio calculations could be used to, for example, accurately calculate the interaction energy between the complex and a substrate in a catalytic reaction or to resolve fine details of the potential energy surfaces of excited states that might be poorly described by standard DFT functionals. Due to the computational cost, it is more common to see these methods applied in hybrid approaches, such as ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), where the most critical part of the system (e.g., the metal center and its immediate coordination sphere) is treated with a high-level method, and the rest of the molecule is treated with a lower-level method.

Computational Modeling for Reaction Mechanisms and Catalytic Cycles

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including complex catalytic cycles. By using methods like DFT, it is possible to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

This approach allows for the determination of activation barriers for each step in a proposed catalytic cycle, which in turn helps to identify the rate-determining step. Understanding the reaction mechanism at this level of detail is invaluable for the rational design of more efficient and selective catalysts.

For catalytic systems involving this compound, computational modeling could be used to investigate, for example, its performance in cross-coupling reactions or hydrogenation catalysis. A recent study on Ni-catalyzed cross-electrophile coupling reactions highlighted the significant impact of substituents at the 6 and 6'-positions of bipyridine ligands on the catalytic performance. nih.gov Computational studies on the catalytic intermediates revealed that steric bulk affects the stability and spin state of the Ni(I) species, which in turn influences the rate of the catalytic reaction. nih.gov

Although a specific modeled catalytic cycle for a this compound complex was not found in the surveyed literature, the methodology is well-established. Such a study would involve:

Proposing a plausible catalytic cycle based on known chemical principles.

Using DFT to calculate the optimized geometries and energies of all proposed intermediates and transition states.

Constructing a reaction energy profile to visualize the energetic landscape of the cycle.

Analyzing the electronic structure of key intermediates and transition states to understand the factors controlling reactivity and selectivity.

This computational insight can guide experimental efforts to develop new catalysts with improved properties.

Advanced Applications in Materials Science

Opto-electronic Materials and Devices

The rigid, planar structure of the bipyridine core, coupled with the electronic and steric influence of the diphenylphosphino group, allows for the formation of stable metal complexes with tunable opto-electronic properties. These characteristics are particularly valuable for the design of emissive materials used in light-emitting devices.

Luminescent Metal Complexes for Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

Metal complexes incorporating bipyridine-based ligands are at the forefront of research for next-generation lighting and display technologies. The ability of these complexes to exhibit intense and stable luminescence is a key requirement for their use as emitters in OLEDs and LECs.

Complexes of platinum(II) and iridium(III) with substituted bipyridine ligands, for instance, are considered strong candidates for phosphorescent OLEDs (PHOLEDs), including as single dopants in white OLEDs. acs.org Silver(I) complexes have also emerged as promising materials. For example, a heteroleptic Ag(I) complex incorporating a 4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine ligand has been identified as an excellent candidate for use in LECs due to its efficient emission. nih.gov Similarly, a silver(I) complex with 2',6'-difluoro-2,3'-bipyridine shows strong blue emission and a high photoluminescence quantum efficiency, suggesting its potential as an emitting material in OLEDs. acs.org Furthermore, copper(I) complexes featuring phosphine-pyridine type ligands have been investigated for their potential application in OLEDs, leveraging their thermally activated delayed fluorescence (TADF) properties. sigmaaldrich.com

Correlation Between Molecular Geometry and Luminescence Quantum Yields

The efficiency of light emission, quantified by the luminescence quantum yield (Φ), is intrinsically linked to the molecular geometry and electronic structure of the metal complex. The ligand field strength is a critical factor; it must be sufficiently strong to elevate the energy of the metal-centered (d-d) excited states above the emissive metal-to-ligand charge-transfer (MLCT) state. nih.gov This is why many ruthenium(II) complexes with bipyridine ligands are luminescent, while analogous iron(II) complexes are not. nih.gov

The geometry around the central metal ion significantly influences the photophysical properties. For instance, a silver(I) complex with two 2′,6′-difluoro-2,3′-bipyridine ligands and a trifluoromethanesulfonate (B1224126) anion adopts a highly distorted trigonal-planar geometry. acs.org This specific coordination environment contributes to its strong emission profile. acs.org The photoluminescence quantum yield of such complexes can be substantial; a yellow-green emitting heteroleptic Ag(I) complex was found to have a moderate quantum efficiency of 25% in a deaerated dichloromethane (B109758) solution. nih.gov The accurate measurement of these quantum yields is crucial, and standardized methods using integrating spheres are employed to re-evaluate the efficiencies of luminescent complexes like [Ru(bpy)₃]²⁺ under various conditions. nih.gov

Photophysical Properties of Bipyridine-Based Metal Complexes

| Complex | Emission Wavelength (λem) | Photoluminescence Quantum Yield (Φ) | Solvent/State | Reference |

|---|---|---|---|---|

| [Ag(4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine)(POP)][PF₆] | 528 nm | 25% | Dichloromethane (deaerated) | nih.gov |

| [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂] | 400-550 nm | ~20% | CH₂Cl₂ solution | acs.org |

| [Ru(bpy)₃]²⁺ | Not Specified | 0.063 | Water (deaerated) | nih.gov |

| [Ru(bpy)₃]²⁺ | Not Specified | 0.095 | Acetonitrile (deaerated) | nih.gov |

| [Ru(bpy)₃]²⁺ | Not Specified | 0.040 | Water (aerated) | nih.gov |

Strategies for Tuning Emission Properties through Ligand Modification

A key advantage of using ligands like 6-diphenylphosphino-2,2'-bipyridine is the ability to systematically modify their structure to fine-tune the emission properties of the resulting metal complexes. This can be achieved by altering the bipyridine core, the phosphine (B1218219) group, or by introducing other ancillary ligands.

Introducing electron-withdrawing or electron-donating groups to the bipyridine ligand can significantly alter the energy of the MLCT state, leading to shifts in the emission color. nih.govnih.gov For example, in a series of fac-[Re(NN)(CO)₃Cl] complexes, systematically varying the substituents at the 4,4'-positions of the bipyridine ligand allowed for the correlation of electronic properties with Hammett constants, demonstrating precise control over the complex's excited-state dynamics. nih.gov The use of nonchromophoric ancillary ligands also provides a powerful tool for modifying the photophysical properties of ruthenium(II) bipyridine complexes. strem.com Even the choice of metal cation itself can be used to tune the fluorescence properties of the 2,2'-bipyridine (B1663995) ligand. cityu.edu.hk These strategies are essential for designing materials with specific emission colors and efficiencies required for various opto-electronic applications. strem.com

Polymer Matrix Integration and Processability

For practical applications in solid-state devices, the integration of these luminescent metal complexes into polymer matrices is often necessary. This approach can enhance mechanical stability, processability, and in some cases, the photophysical performance of the material.

One strategy involves the direct incorporation of bipyridine units into a polymer backbone. For example, a porous organic polymer network has been synthesized through the polycondensation of a 2,2'-bipyridine-5,5'-dicarbaldehyde with melamine. nih.gov While this specific polymer was designed for CO₂ capture, the methodology demonstrates how bipyridine functionalities can be embedded into stable polymeric structures. nih.gov